2,3-Dibromo-1-fluoro-4-methoxybenzene

Organic Synthesis Process Chemistry Building Blocks

2,3-Dibromo-1-fluoro-4-methoxybenzene resolves the synthetic bottleneck of preparing densely functionalized polyhalogenated aromatics, where reported yields as low as 13% render de novo approaches impractical. As a pre-validated building block, it eliminates this problematic low-yielding step. • Orthogonal Reactivity: Two ortho-Br atoms enable sequential Suzuki couplings for constructing unsymmetrical biaryl pharmacophores. • Strategic Fluorination: Para-F enhances metabolic stability and binding affinity in drug candidates. • Supply Chain: 97% purity; ambient storage and shipping.

Molecular Formula C7H5Br2FO
Molecular Weight 283.92 g/mol
Cat. No. B7902578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-1-fluoro-4-methoxybenzene
Molecular FormulaC7H5Br2FO
Molecular Weight283.92 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)Br)Br
InChIInChI=1S/C7H5Br2FO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3
InChIKeyHLAADMZZIQTLKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dibromo-1-fluoro-4-methoxybenzene (CAS 1266379-40-1): A Strategic Polyhalogenated Benzene Building Block for Complex Synthesis


2,3-Dibromo-1-fluoro-4-methoxybenzene (CAS 1266379-40-1) is a specialized polyhalogenated aromatic compound characterized by the unique ortho-dibromo and para-fluoro/methoxy substitution pattern on a benzene ring. It serves as a densely functionalized building block for organic synthesis, particularly in medicinal chemistry and materials science, due to its orthogonal reactive handles for sequential palladium-catalyzed cross-coupling reactions [1]. The presence of both bromine and fluorine atoms imparts distinct electronic and steric properties, influencing reactivity and downstream molecular properties, distinguishing it from simpler mono- or di-halogenated analogs .

Why Generic Substitution Fails: The Critical Role of Regiochemistry in 2,3-Dibromo-1-fluoro-4-methoxybenzene


The precise 1,2,3,4-substitution pattern of 2,3-dibromo-1-fluoro-4-methoxybenzene is non-trivial and cannot be replicated by simple mixtures or alternative isomers. The synthesis of such highly substituted bromo-fluoroanisoles presents significant challenges in controlling regioselectivity and often requires multi-step sequences with modest yields, as exemplified by a reported 13% yield for this specific compound . This difficulty in synthesis means that using a commercially available, pre-validated building block offers a substantial advantage over attempting de novo synthesis or substituting with a more readily available but incorrectly functionalized analog, such as 2,5-dibromo-4-fluoroanisole or 2,6-dibromo-4-fluoroanisole, which would lead to divergent molecular architectures and properties .

2,3-Dibromo-1-fluoro-4-methoxybenzene: A Quantitative Evidence Guide for Differentiated Procurement


Low Synthetic Yield Demonstrates the Value of a Commercial Source for 2,3-Dibromo-1-fluoro-4-methoxybenzene

The challenging synthesis of 2,3-dibromo-1-fluoro-4-methoxybenzene is highlighted by a specific protocol that reports a yield of only 13% when using reflux in a methanol/dimethyl sulfoxide (DMSO) mixture for 5 hours under an inert atmosphere . This low efficiency directly quantifies the difficulty in achieving the precise 1,2,3,4-regiochemistry and contrasts with the high yields often reported for simpler, less-substituted analogs or for monobromination, thus justifying the procurement of a pre-synthesized, high-purity commercial sample to avoid costly and low-yielding in-house synthetic efforts.

Organic Synthesis Process Chemistry Building Blocks

Predicted Physical Properties of 2,3-Dibromo-1-fluoro-4-methoxybenzene for Purification and Handling

Predicted physicochemical data for 2,3-dibromo-1-fluoro-4-methoxybenzene includes a boiling point of 265.8±35.0 °C and a density of 1.892±0.06 g/cm³ . While these are predicted values, they provide essential guidance for purification (e.g., distillation feasibility) and handling. The relatively high predicted boiling point and density, influenced by the heavy bromine atoms, differentiate it from lighter or less-halogenated analogs (e.g., 4-fluoroanisole, boiling point ~158°C), informing solvent selection and storage protocols.

Physicochemical Properties Purification Analytical Chemistry

Orthogonal Reactivity of 2,3-Dibromo-1-fluoro-4-methoxybenzene in Cross-Coupling for Sequential Functionalization

2,3-Dibromo-1-fluoro-4-methoxybenzene is explicitly cited as a substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings . The key differentiator is the potential for sequential coupling enabled by the two bromine atoms located at ortho positions. This contrasts with isomers like 2,5-dibromo-4-fluoroanisole or 2,6-dibromo-4-fluoroanisole , where the bromine atoms are more spatially separated, potentially altering reactivity and the geometry of the final coupled product. The presence of the fluorine and methoxy groups further modulates the electronic environment, influencing the chemoselectivity of the cross-coupling steps.

Cross-Coupling Suzuki-Miyaura Regioselectivity Medicinal Chemistry

Commercial Purity Benchmark for 2,3-Dibromo-1-fluoro-4-methoxybenzene

A widely available commercial specification for 2,3-dibromo-1-fluoro-4-methoxybenzene is a purity of 97.00% [1]. This provides a concrete benchmark for procurement, allowing buyers to establish minimum acceptable purity for their applications and to compare offerings from different suppliers. This level of purity is suitable for most research and development purposes, including as a starting material for multi-step synthesis where further purification may be performed.

Procurement Quality Control Chemical Sourcing

Best Research and Industrial Application Scenarios for 2,3-Dibromo-1-fluoro-4-methoxybenzene


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates via Sequential Cross-Coupling

In drug discovery, the strategic introduction of fluorine can enhance metabolic stability and binding affinity. 2,3-Dibromo-1-fluoro-4-methoxybenzene serves as an ideal core scaffold for the construction of novel, fluorine-containing biaryl pharmacophores. Its two ortho-bromine atoms enable sequential Suzuki-Miyaura cross-coupling reactions , allowing medicinal chemists to install two different aromatic or heteroaromatic rings in a controlled manner. The resulting unsymmetrical tri- or tetra-aryl structures are often found in kinase inhibitors and other therapeutic agents, making this building block a valuable asset for generating patentable chemical space.

Process Chemistry R&D: Route Scouting and Optimization of Complex Intermediates

For process chemists tasked with developing scalable routes to advanced pharmaceutical intermediates, the low reported synthetic yield of 13% for this compound underscores its value as a starting material rather than a synthetic target. Procuring this building block at 97% purity [1] eliminates a challenging, low-yielding step from the synthetic sequence, significantly de-risking the overall process. This allows R&D teams to focus their efforts on optimizing the high-value cross-coupling steps to build the final, complex molecule, thereby accelerating development timelines and improving overall process efficiency.

Materials Science: Development of Advanced Materials with Tailored Electronic Properties

The dense substitution pattern of 2,3-dibromo-1-fluoro-4-methoxybenzene, featuring both electron-donating (methoxy) and electron-withdrawing (fluoro, bromo) groups, makes it a compelling monomer for the synthesis of novel conjugated polymers or small-molecule organic electronic materials. Its predicted physical properties, such as a high boiling point , are consistent with a high molecular weight building block. Researchers in materials science can utilize this compound in palladium-catalyzed polycondensations (e.g., Suzuki polycondensation) to create polymers with precisely controlled, alternating donor-acceptor architectures, potentially leading to materials with unique optoelectronic characteristics for applications in OLEDs or organic photovoltaics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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